molecular formula C16H12N2NaO7S2 B12336968 2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)

2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)

Cat. No.: B12336968
M. Wt: 431.4 g/mol
InChI Key: UQOGPENBTYALGI-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and food. The compound is characterized by its sulfonic acid groups and azo linkage, which contribute to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2) typically involves the diazotization of an aromatic amine followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2) has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-3-sulfophenyl)diazenyl]-, sodium salt (1:2)
  • 2-Naphthalenesulfonicacid, 7-amino-4-hydroxy-3-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)

Uniqueness

2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2) is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonic acid groups. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various applications.

Properties

Molecular Formula

C16H12N2NaO7S2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C16H12N2O7S2.Na/c19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);

InChI Key

UQOGPENBTYALGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na]

Related CAS

2347-72-0
85283-70-1

Origin of Product

United States

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